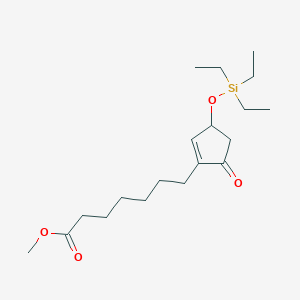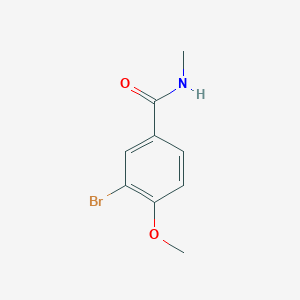
6-Methyl-2-naphthoic acid
Descripción general
Descripción
6-Methyl-2-naphthoic acid is a chemical compound . It is an impurity of Naproxen with bactericidal and fungicidal activity . It is also a metabolite of Nabumetone .
Molecular Structure Analysis
The molecular formula of 6-Methyl-2-naphthoic acid is C12H10O2 . Its average mass is 186.207 Da and its monoisotopic mass is 186.068085 Da .Physical And Chemical Properties Analysis
6-Methyl-2-naphthoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 371.1±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.2±3.0 kJ/mol and its flash point is 147.8±14.4 °C . The index of refraction is 1.640 and its molar refractivity is 57.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development : 6-Methyl-2-naphthoic acid derivatives have been utilized in the synthesis of pharmaceutical compounds. For instance, Le et al. (2011) demonstrated the metalation of a naphthoic acid derivative, leading to the efficient construction of compounds that inhibit antiapoptotic Bcl-2 family proteins, which are relevant in cancer treatment (Le et al., 2011).
Anaerobic Degradation and Environmental Applications : Studies on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) have identified naphthoic acid derivatives as key intermediates. For example, Annweiler et al. (2000) and Meckenstock et al. (2004) found that during anaerobic degradation of PAHs, 2-naphthoic acid is a central metabolite, indicating its potential application in environmental remediation of PAH contaminants (Annweiler et al., 2000); (Meckenstock et al., 2004).
Chemical Synthesis Techniques : Nakamura et al. (2009) developed a new strategy for synthesizing hydroxy-naphthoic acid, a derivative of 6-Methyl-2-naphthoic acid, using an NHPI-catalyzed aerobic oxidation. This study highlights the versatility of naphthoic acid derivatives in chemical synthesis (Nakamura et al., 2009).
Liquid Crystalline Properties : Thaker et al. (2012) synthesized and characterized compounds containing a 6-alkoxy 2-naphthoic acid with Schiff base-ester as central linkage, demonstrating their liquid crystalline properties. This implies potential applications in materials science, particularly in the development of liquid crystal displays (Thaker et al., 2012).
Antimicrobial and Antitumor Applications : Sthapit et al. (2004) described the synthesis of the naphthoic acid moiety in neocarzinostatin, an enediyne antibiotic known for its antitumor activities. This study suggests the potential of naphthoic acid derivatives in the development of new antimicrobial and antitumor agents (Sthapit et al., 2004).
Role in Biodegradation Processes : Research by Berdugo-Clavijo et al. (2012) highlighted the role of naphthoic acid derivatives in the biodegradation of PAHs under methanogenic conditions, relevant for understanding the natural attenuation processes of these pollutants in the environment (Berdugo-Clavijo et al., 2012).
Safety And Hazards
6-Methyl-2-naphthoic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to flush with copious amounts of water .
Propiedades
IUPAC Name |
6-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNMTIGMYPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355710 | |
| Record name | 6-methyl-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-naphthoic acid | |
CAS RN |
5774-08-3 | |
| Record name | 6-methyl-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylnaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

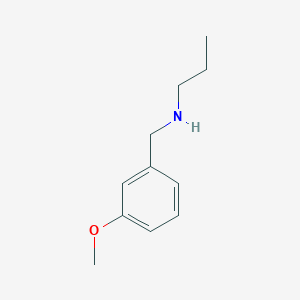
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
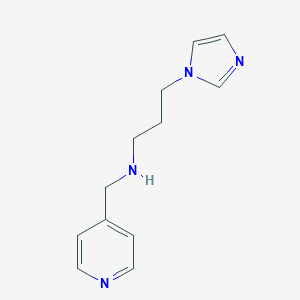

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
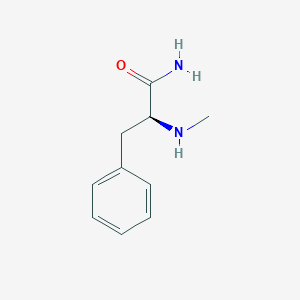
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
